Euphorbia diterpenoid 2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

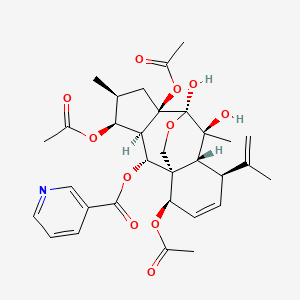

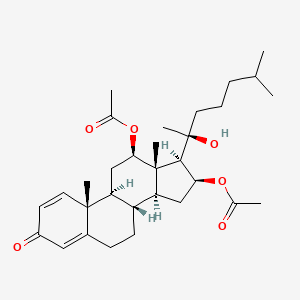

Euphorbia diterpenoid 2 is a tetracyclic diterpenoid isolated from the whole plant of Euphorbia decipiens and exhibits inhibitory activity against urease. It has a role as a metabolite and an EC 3.5.1.5 (urease) inhibitor. It is an acetate ester, a bridged compound, a cyclic ether, a lactol and a tetracyclic diterpenoid. It derives from a nicotinic acid.

Aplicaciones Científicas De Investigación

Structural Diversity and Biological Activities

Euphorbia diterpenoids, due to their great structural diversity, are a focus in natural product drug discovery. The plant Euphorbia fischeriana Steud, which contains rich diterpenoids, is used in Chinese traditional medicine for various ailments including cancer. The diterpenoids in this plant have been classified into thirteen subtypes based on their carbon skeleton and substituents, providing a wide range of chemical structures and biological activities, laying a foundation for drug discovery (Jian, Zhang, & Liu, 2018).

Anticancer Activities

Specifically focusing on the anticancer activities of diterpenoids from Euphorbia fischeriana Steud, research has highlighted their potential as major anticancer constituents. This review discusses various diterpenoids from this plant, many of which are newly discovered, and their key anticancer mechanisms and protein targets, contributing significantly to potential cancer treatments (Jian, Zhang, Han, & Liu, 2018).

Diterpenoids in Euphorbia Species (2013-2019)

Between 2013 and 2019, 455 previously undescribed diterpenoids were isolated from 53 species of Euphorbia. These diterpenoids exhibited biological activities like neuroprotection, antimalarial activity, and inhibition of osteoclast formation. This comprehensive review classifies these diterpenoids into various classes and summarizes their biological activities, demonstrating their potential in various medical applications (Xu et al., 2021).

Bioactive Diterpenoid Metabolism and Cytotoxic Activities

The study of genetically transformed Euphorbia lathyris roots revealed a strategy for accessing a variety of pharmacologically active diterpenoids. These diterpenoids, including ingenol and related structures, were found to have anticancer, multidrug resistance reversal, and antiviral properties. This research indicates that transformed root cultures could be a promising approach for producing Euphorbia-specific diterpenoids with potential drug discovery applications (Ricigliano et al., 2020).

Euphorbia peplus Diterpenoids and Kv1.3 Inhibition

Research on Euphorbia peplus, traditionally used to treat asthma and psoriasis, isolated three modified diterpenoids with unique structural ring systems. These compounds were found to inhibit Kv1.3, a target for the treatment of autoimmune diseases. This study highlights the potential of these compounds in treating autoimmune conditions such as multiple sclerosis and psoriasis (Wan et al., 2016).

Propiedades

Fórmula molecular |

C32H39NO11 |

|---|---|

Peso molecular |

613.7 g/mol |

Nombre IUPAC |

[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-4,7,14-triacetyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] pyridine-3-carboxylate |

InChI |

InChI=1S/C32H39NO11/c1-16(2)22-10-11-23(41-18(4)34)30-15-40-32(39,29(7,38)26(22)30)31(44-20(6)36)13-17(3)25(42-19(5)35)24(31)27(30)43-28(37)21-9-8-12-33-14-21/h8-12,14,17,22-27,38-39H,1,13,15H2,2-7H3/t17-,22+,23+,24+,25-,26-,27+,29-,30+,31+,32+/m0/s1 |

Clave InChI |

JWNQQMAJTFWUKZ-PJWNUARVSA-N |

SMILES isomérico |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C)[C@H]([C@@]34CO[C@@]2([C@@]([C@@H]3[C@H](C=C[C@H]4OC(=O)C)C(=C)C)(C)O)O)OC(=O)C5=CN=CC=C5)OC(=O)C |

SMILES canónico |

CC1CC2(C(C1OC(=O)C)C(C34COC2(C(C3C(C=CC4OC(=O)C)C(=C)C)(C)O)O)OC(=O)C5=CN=CC=C5)OC(=O)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

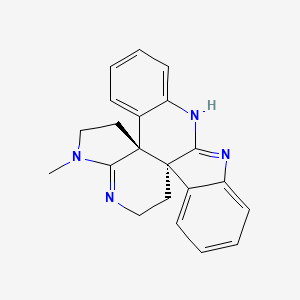

![3-[(E)-2-isocyanoethenyl]-1H-indole](/img/structure/B1246383.png)